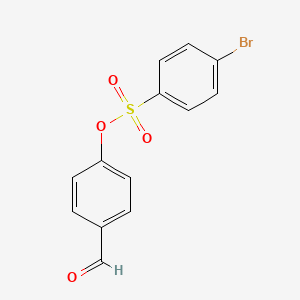

4-formylphenyl 4-bromobenzenesulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar brominated compounds, like 2-fluoro-4-bromobiphenyl, often involves cross-coupling reactions or diazotization methods. These procedures highlight the challenges and innovations in the synthesis of brominated aromatic compounds, which could be adapted for synthesizing 4-formylphenyl 4-bromobenzenesulfonate (Qiu et al., 2009).

Molecular Structure Analysis

Studies on structurally related compounds, such as 4-bromobenzamide, have utilized synthon modularity to understand halogen...halogen interactions and crystal packing, which are crucial for predicting the behavior of this compound in various conditions (Tothadi et al., 2013).

Chemical Reactions and Properties

The reactivity of diazonium salts, which can be analogs or precursors in reactions involving this compound, offers insights into potential chemical reactions and synthesis pathways. These salts are employed in various organic synthesis reactions due to their stability and reactivity under different conditions (Kassanova et al., 2022).

Wissenschaftliche Forschungsanwendungen

Supramolecular Architecture and Noncovalent Interactions

4-Formylphenyl 4-bromobenzenesulfonate plays a crucial role in the study of noncovalent interactions within supramolecular architectures. Research has shown that halogen-bonding interactions are significant in rationalizing the solid-state crystal structures of compounds like this compound. These interactions, including O...X (X = Cl and Br) and type I X...X halogen-bonding, have been analyzed using density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces. This highlights the stabilizing nature of these interactions and their importance in the formation of supramolecular structures (Andleeb et al., 2018).

Palladium-Catalyzed Cross-Coupling Reactions

The compound is also utilized in palladium-catalyzed cross-coupling reactions. These reactions are crucial in synthesizing a variety of neopentyl biphenylsulfonates. The bromo-variants of benzenesulfonates, including 4-bromobenzenesulfonates, have been found to undergo these coupling reactions more efficiently compared to other variants, demonstrating the unique reactivity and usefulness of this compound in organic synthesis (Cho et al., 2003).

Block Copolymer Synthesis

In the field of polymer chemistry, this compound has been used to create functionalized alkoxyamine initiators for the synthesis of block copolymers. Its ability to be transformed into 4-formylphenylalkoxyamine and subsequently into 4-(hydroxymethyl)phenylalkoxyamine highlights its versatility in polymer synthesis, leading to the development of well-controlled block copolymers (Miura et al., 1999).

Nickel-Catalyzed Cross-Coupling Reactions

Similar to palladium-catalyzed reactions, this compound is also significant in nickel-catalyzed cross-coupling reactions. These reactions are pivotal for preparing unsymmetrical terphenyl derivatives, with bromobenzenesulfonates showing a higher reactivity rate than benzenesulfonates. This provides a versatile method for thepreparation of complex organic structures like unsymmetrical terphenyls, enhancing the scope of organic synthesis (Cho et al., 2004).

Supramolecular Assemblies

The compound is also instrumental in the formation of supramolecular assemblies. For instance, its involvement in the synthesis of hexakis(4-bromophenyl)benzene, a precursor in the construction of nanometer-size macromolecules and supramolecular structures, underscores its utility in materials science and nanotechnology. These assemblies have potential applications in electronic devices and other advanced materials (Rathore & Burns, 2005).

Synthesis of Unsymmetrical Trans-Stilbenes

Furthermore, this compound is used in the synthesis of unsymmetrical trans-stilbenes. The nickel-catalyzed reactions it undergoes make it possible to construct complex and highly conjugated hydrocarbons. This method is seen as a straightforward and effective route for synthesizing various unsymmetrical stilbenes, which are important in many chemical applications (Cho & Park, 2007).

Enzyme Inhibition Studies

In biochemical research, derivatives of this compound have been synthesized and evaluated for enzyme inhibition potential. These studies are significant in understanding the biological activities of various compounds and in the development of therapeutic agents (Riaz, 2020).

Eigenschaften

IUPAC Name |

(4-formylphenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWCOGRRAOMWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4021150.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]butanamide](/img/structure/B4021157.png)

![N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4021164.png)

![3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4021169.png)

![2-bromo-N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4021181.png)

![1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021187.png)

![N-[2-(cyclohexylthio)ethyl]-2-(phenylthio)propanamide](/img/structure/B4021208.png)

![N-[2-(2-methoxypyridin-3-yl)-4-methylphenyl]propanamide](/img/structure/B4021221.png)

![3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021225.png)

![N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B4021232.png)

![N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)

![2-(1-naphthyl)-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021243.png)